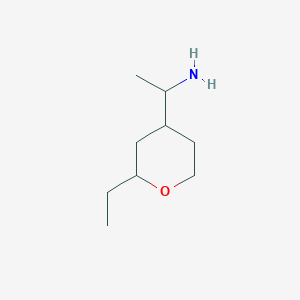
1-(2-Ethyltetrahydro-2h-pyran-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO. It is a colorless liquid that is used in various fields of research and industry. The compound is known for its unique structure, which includes a tetrahydropyran ring and an ethyl group attached to an ethanamine moiety .
Métodos De Preparación
The synthesis of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, the compound is studied for its potential role in cellular signaling pathways and as a building block for bioactive molecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . Additionally, the compound finds applications in the industry as a reagent in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain enzymes and receptors, leading to changes in cellular processes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting the overall cellular function . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
1-(2-Ethyltetrahydro-2H-pyran-4-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and 2-(tetrahydro-2H-pyran-4-yl)ethanamine . These compounds share similar structural features but differ in the position and nature of substituents on the pyran ring . The uniqueness of this compound lies in its specific ethyl group attachment, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H19NO |
|---|---|
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
1-(2-ethyloxan-4-yl)ethanamine |
InChI |
InChI=1S/C9H19NO/c1-3-9-6-8(7(2)10)4-5-11-9/h7-9H,3-6,10H2,1-2H3 |
Clave InChI |
JRNBYLHZYWGIRG-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(CCO1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


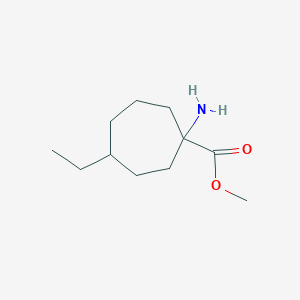
![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
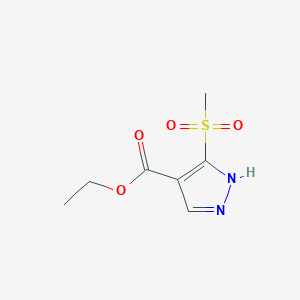

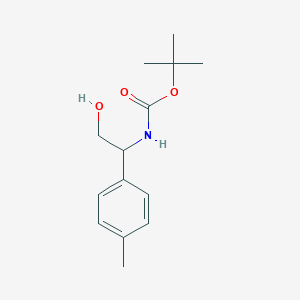
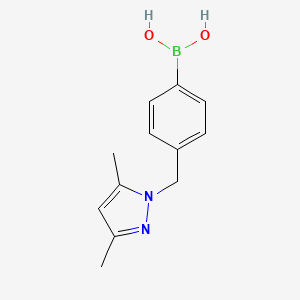

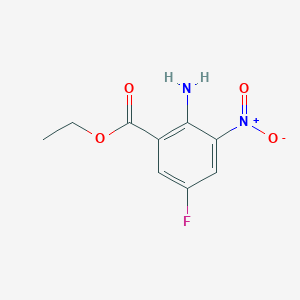
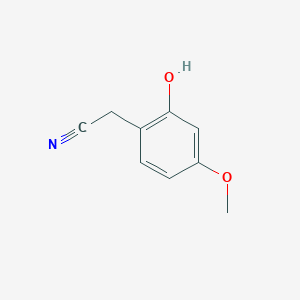
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)

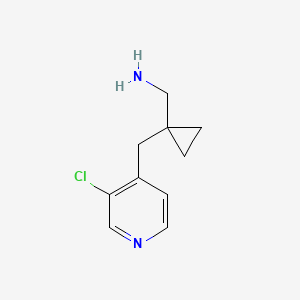
![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)

